4-(Ethanesulfonyl)-2,5-dimethylfuran-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

4-(Ethanesulfonyl)-2,5-dimethylfuran-3-carboxylic acid (CAS 2060053-63-4, molecular formula C₉H₁₂O₅S, molecular weight 232.26 g/mol) is a tetrasubstituted furan derivative bearing methyl groups at the 2- and 5-positions, a carboxylic acid at the 3-position, and an ethanesulfonyl (–SO₂CH₂CH₃) group at the 4-position. The compound belongs to the 2,5-dimethylfuran-3-carboxylic acid chemical class, a scaffold that has been validated as a core structure for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors with demonstrated low-nanomolar cellular potency (e.g., HeLa IC₅₀ = 4.0 nM, THP-1 IC₅₀ = 4.6 nM for optimized derivatives).

Molecular Formula C9H12O5S
Molecular Weight 232.26 g/mol
Cat. No. B13219521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethanesulfonyl)-2,5-dimethylfuran-3-carboxylic acid
Molecular FormulaC9H12O5S
Molecular Weight232.26 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(OC(=C1C(=O)O)C)C
InChIInChI=1S/C9H12O5S/c1-4-15(12,13)8-6(3)14-5(2)7(8)9(10)11/h4H2,1-3H3,(H,10,11)
InChIKeyISJODKQWDLTRIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Ethanesulfonyl)-2,5-dimethylfuran-3-carboxylic Acid — Core Properties and Procurement-Relevant Scaffold Context


4-(Ethanesulfonyl)-2,5-dimethylfuran-3-carboxylic acid (CAS 2060053-63-4, molecular formula C₉H₁₂O₅S, molecular weight 232.26 g/mol) is a tetrasubstituted furan derivative bearing methyl groups at the 2- and 5-positions, a carboxylic acid at the 3-position, and an ethanesulfonyl (–SO₂CH₂CH₃) group at the 4-position [1]. The compound belongs to the 2,5-dimethylfuran-3-carboxylic acid chemical class, a scaffold that has been validated as a core structure for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors with demonstrated low-nanomolar cellular potency (e.g., HeLa IC₅₀ = 4.0 nM, THP-1 IC₅₀ = 4.6 nM for optimized derivatives) [2]. The ethanesulfonyl substituent at the 4-position distinguishes this compound from the unsubstituted parent and from other 4-sulfonyl analogs (e.g., methanesulfonyl, chlorosulfonyl), imparting unique physicochemical and reactivity characteristics that are critical for downstream synthetic and biological applications.

Why 4-(Ethanesulfonyl)-2,5-dimethylfuran-3-carboxylic Acid Cannot Be Interchanged with Closest Analogs — The Quantitative Rationale


The 4-position substituent on the 2,5-dimethylfuran-3-carboxylic acid core is not a passive spectator group. The ethanesulfonyl moiety differs from the methanesulfonyl (–SO₂CH₃), chlorosulfonyl (–SO₂Cl), and unsubstituted (–H) analogs in three quantifiable dimensions that directly affect procurement decisions: (i) computed lipophilicity, where the ethyl chain in the ethanesulfonyl group increases XLogP3 by approximately 0.3 log units relative to the methanesulfonyl analog, altering solubility and membrane permeability profiles [1]; (ii) steric volume and conformational flexibility, where the ethyl group introduces additional rotational degrees of freedom (rotatable bond count = 3 for ethanesulfonyl vs. 2 for methanesulfonyl) [1]; and (iii) chemical reactivity, where the ethanesulfonyl group is a stable, non-hydrolyzable sulfone, in contrast to the chlorosulfonyl analog which is a moisture-sensitive electrophilic intermediate requiring controlled storage and handling . These differences mean that a procurement choice made solely on the basis of the shared 2,5-dimethylfuran-3-carboxylic acid scaffold will not recapitulate the physicochemical, stability, and reactivity profile of the ethanesulfonyl derivative.

Quantitative Differentiation Evidence for 4-(Ethanesulfonyl)-2,5-dimethylfuran-3-carboxylic Acid Versus Closest Analogs


Lipophilicity Differentiation: Ethanesulfonyl vs. Methanesulfonyl — Computed XLogP3 Comparison

The ethanesulfonyl analog (target compound) has a computed XLogP3 of 0.9, whereas the methanesulfonyl analog (4-methanesulfonyl-2,5-dimethylfuran-3-carboxylic acid, CAS 2059936-25-1) has a computed XLogP3 of approximately 0.6, representing a +0.3 log unit increase in lipophilicity conferred by the extra methylene unit in the ethanesulfonyl ethyl chain [1]. This difference is within the range known to influence passive membrane permeability and aqueous solubility in drug-like chemical space.

Lipophilicity Drug-likeness Permeability

Rotational Flexibility and Conformational Entropy: Ethanesulfonyl vs. Methanesulfonyl

The ethanesulfonyl group introduces an additional rotatable bond (C–C within the ethyl chain) compared to the methanesulfonyl analog. The target compound has a rotatable bond count of 3 (carboxylic acid C–O, sulfonyl S–C, and ethyl C–C), whereas the methanesulfonyl analog has only 2 rotatable bonds (carboxylic acid C–O and sulfonyl S–C) [1]. This difference in conformational degrees of freedom can affect binding entropy and the ability to adopt bioactive conformations when the compound is incorporated into larger molecular architectures.

Conformational flexibility Molecular recognition Entropy

Chemical Stability and Handling: Ethanesulfonyl (Stable Sulfone) vs. Chlorosulfonyl (Reactive Sulfonyl Chloride)

The ethanesulfonyl group is a fully oxidized sulfone that is chemically stable under standard laboratory storage conditions, whereas the 4-chlorosulfonyl analog (4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid, CAS 1016689-45-4) contains a sulfonyl chloride moiety that is highly electrophilic, moisture-sensitive, and prone to hydrolysis . The chlorosulfonyl analog is primarily employed as a reactive intermediate for further derivatization (e.g., to sulfonamides or sulfonate esters) and requires anhydrous handling and cold storage, while the ethanesulfonyl analog is a stable end-product suitable for direct use in biological assays or as a purified building block in parallel synthesis.

Chemical stability Synthetic intermediate Moisture sensitivity

Molecular Weight Differentiation: Ethanesulfonyl (MW 232.26) vs. Parent Unsubstituted Scaffold (MW 140.14)

The ethanesulfonyl substitution at the 4-position increases the molecular weight by 92.12 Da relative to the parent 2,5-dimethylfuran-3-carboxylic acid (CAS 636-44-2, MW 140.14 g/mol) [1]. This increase moves the compound from fragment-like chemical space (MW < 250 Da) into the lower end of lead-like space, while retaining compliance with the Rule of 5. The sulfonyl group adds significant polar surface area (TPSA = 93 Ų for the target compound vs. 50 Ų for the parent), introducing additional hydrogen bond acceptor capacity (5 H-bond acceptors vs. 3 for the parent) that can enhance target engagement through polar interactions [1].

Molecular weight Lead-likeness Fragment-based design

Scaffold Validation: 2,5-Dimethylfuran-3-carboxylic Acid Core as a Privileged IDO1 Inhibitor Chemotype

The 2,5-dimethylfuran-3-carboxylic acid scaffold has been established as a productive IDO1 inhibitor chemotype. In the Yang et al. (2019) study, 29 derivatives of this scaffold were synthesized and evaluated in HeLa and THP-1 cellular assays; the most potent compound (19a) achieved HeLa IC₅₀ = 4.0 nM and THP-1 IC₅₀ = 4.6 nM with no observed cytotoxicity [1]. While direct IDO1 inhibitory data for the 4-ethanesulfonyl-substituted compound are not yet publicly available, the scaffold SAR demonstrates that the 4-position is a critical vector for modulating potency, and the ethanesulfonyl group provides a distinct electronic and steric environment for exploration of this vector [1].

IDO1 inhibition Cancer immunotherapy Cellular potency

Procurement-Driven Application Scenarios for 4-(Ethanesulfonyl)-2,5-dimethylfuran-3-carboxylic Acid


Medicinal Chemistry: IDO1 Inhibitor Lead Optimization at the 4-Position Vector

Given the validated sub-nanomolar IDO1 inhibitory activity of the 2,5-dimethylfuran-3-carboxylic acid scaffold class [1], the ethanesulfonyl analog provides a differentiated 4-position substituent for SAR exploration. The ethyl sulfone introduces intermediate lipophilicity (XLogP3 = 0.9) between the methanesulfonyl (XLogP3 ≈ 0.6) and hypothetical propylsulfonyl analogs, allowing medicinal chemists to probe the lipophilicity–potency relationship at this vector while maintaining the carboxylic acid heme-iron coordination motif essential for IDO1 inhibition [1]. The compound's stability as a sulfone, rather than a reactive sulfonyl chloride, also means it can be directly screened in biochemical and cellular assays without prior derivatization.

Diversity-Oriented Synthesis and Building Block Procurement

The ethanesulfonyl derivative serves as a stable, bench-stable building block for parallel synthesis libraries targeting the 2,5-dimethylfuran-3-carboxylic acid scaffold. Unlike the 4-chlorosulfonyl analog, which requires immediate conversion to sulfonamides or sulfonate esters due to moisture sensitivity [2], the ethanesulfonyl compound can be stored under standard laboratory conditions and incorporated into multi-step synthetic sequences without special handling. Its 3 rotatable bonds (vs. 2 for methanesulfonyl) also provide greater conformational flexibility, which may be advantageous in library design where scaffold diversity is valued [2].

Agrochemical Intermediate Research

Patents describing 2,5-dimethylfuran-3-carboxylic acid alkyl esters as intermediates for crop protection agents [1] suggest that the 4-ethanesulfonyl-substituted carboxylic acid may serve as a precursor to novel agrochemical active ingredients. The ethanesulfonyl group's hydrolytic stability and resistance to metabolic oxidation (relative to thioether or sulfoxide analogs) make it an attractive motif for designing agrochemicals with enhanced environmental persistence or target-site stability. The compound's carboxylic acid functionality also provides a handle for esterification or amidation to generate diverse agrochemical analogs.

Computational Chemistry and Structure-Based Drug Design

The well-defined computed properties of the ethanesulfonyl analog (XLogP3 = 0.9, TPSA = 93 Ų, 5 H-bond acceptors) [1] make it suitable for computational docking studies and virtual screening campaigns targeting enzymes with defined binding pockets, such as IDO1. Molecular docking studies have confirmed that 2,5-dimethylfuran-3-carboxylic acid derivatives coordinate the heme iron of IDO1 via the carboxylic acid moiety [2]; the ethanesulfonyl group at the 4-position can be modeled to explore interactions with the distal pocket residues, guiding iterative design prior to synthesis.

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